Spiro-arogenate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

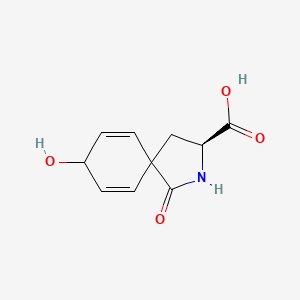

Spiro-arogenate, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Spiro-arogenate

The synthesis of this compound has been a topic of significant research due to its instability and the challenges associated with its production. Recent studies have reported innovative synthetic routes that enhance yield and stability:

- Reverse Biomimetic Synthesis : A practical seven-step synthesis from O-benzyl L-tyrosine methyl ester has been developed, yielding this compound with improved stability. This method employs a carboxylative dearomatization process that captures the phenolic ring of tyrosine, generating a versatile spirodienone intermediate .

- Stability Enhancements : Modifications to the synthetic route have led to the creation of more stable analogues of this compound. These analogues are designed to resist rearomatization under acidic or basic conditions, making them suitable for further biological studies .

The biological implications of this compound are profound, particularly in its role as a precursor in the biosynthesis of phenylalanine and other aromatic compounds. Research has demonstrated several key areas where this compound exhibits significant activity:

- Amino Acid Biosynthesis : this compound is quantitatively converted to phenylalanine under mildly acidic conditions. This conversion is essential for understanding amino acid metabolism in various organisms .

- Potential Anticancer Activity : Studies have indicated that derivatives of this compound may possess anticancer properties. For instance, compounds synthesized from this compound structures have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- Enzyme Modulation : The instability of this compound has prompted investigations into its potential as a probe for enzymes involved in aromatic amino acid metabolism. Stable analogues could serve as valuable tools for studying enzyme kinetics and metabolic pathways .

Case Studies

- Neurospora crassa : Research has shown that this eukaryotic microorganism can synthesize this compound under specific conditions. The compound's structure was confirmed using advanced spectroscopic techniques such as NMR and mass spectrometry .

- Synthetic Pathways : A study focused on optimizing the synthetic pathway for this compound revealed that microwave-assisted reactions significantly increased yields while reducing reaction times. This approach highlights the efficiency of modern synthetic techniques in producing biologically relevant compounds .

- Biological Assays : In vitro assays have demonstrated that certain derivatives of this compound exhibit potent antioxidant and antimicrobial activities. These findings suggest potential applications in pharmacology and therapeutic development .

Propiedades

Número CAS |

86334-99-8 |

|---|---|

Fórmula molecular |

C10H11NO4 |

Peso molecular |

209.2 g/mol |

Nombre IUPAC |

(3S)-8-hydroxy-1-oxo-2-azaspiro[4.5]deca-6,9-diene-3-carboxylic acid |

InChI |

InChI=1S/C10H11NO4/c12-6-1-3-10(4-2-6)5-7(8(13)14)11-9(10)15/h1-4,6-7,12H,5H2,(H,11,15)(H,13,14)/t6?,7-,10?/m0/s1 |

Clave InChI |

LXSZSKUQMSFKSN-DSQUFTABSA-N |

SMILES |

C1C(NC(=O)C12C=CC(C=C2)O)C(=O)O |

SMILES isomérico |

C1[C@H](NC(=O)C12C=CC(C=C2)O)C(=O)O |

SMILES canónico |

C1C(NC(=O)C12C=CC(C=C2)O)C(=O)O |

Sinónimos |

delta-(spiro-4-hydroxy-2,5-cyclohexadienyl)pyroglutamate spiro-arogenate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.